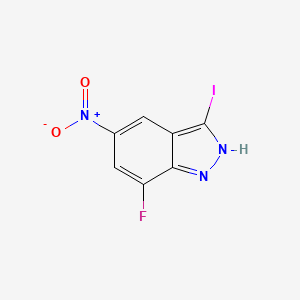

7-Fluoro-3-iodo-5-nitroindazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-3-iodo-5-nitroindazole is a chemical compound belonging to the class of indazole derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound’s molecular formula is C7H3FIN3O2, and it has a molecular weight of 307.02 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-iodo-5-nitroindazole typically involves electrophilic nitration of indazole derivatives. The nitration process is complex and can be influenced by experimental conditions, which modify the product orientation . The most common method involves the reaction of indazole with nitric acid in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-3-iodo-5-nitroindazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenation reactions often use reagents like iodine and bromine under controlled conditions.

Major Products: The major products formed from these reactions include various halogenated and amino derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-3-iodo-5-nitroindazole has diverse applications in scientific research:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Fluoro-3-iodo-5-nitroindazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Vergleich Mit ähnlichen Verbindungen

7-Nitroindazole: Known for its use as a nitric oxide synthase inhibitor.

5-Bromoindole: Used in biocatalysis and has similar halogenation properties.

Indole-3-acetic acid: A plant hormone with diverse biological activities.

Uniqueness: 7-Fluoro-3-iodo-5-nitroindazole is unique due to its specific combination of fluorine, iodine, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Biologische Aktivität

7-Fluoro-3-iodo-5-nitroindazole is a compound that has garnered attention due to its unique chemical structure and potential biological activities. The presence of fluorine, iodine, and nitro groups in its molecular framework contributes to its distinctive properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves electrophilic nitration of indazole derivatives. This process can be influenced by various experimental conditions, which affect the orientation and yield of the product. Common reagents used in the synthesis include potassium permanganate for oxidation and sodium borohydride for reduction reactions.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of certain enzymes, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Biological Activity

This compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been noted for its ability to inhibit nitric oxide synthase (NOS), which plays a critical role in numerous physiological processes, including neurotransmission and vascular regulation .

- Neuroprotective Effects : Studies have demonstrated that this compound can reduce levels of neuron-specific enolase (NSE) and S100β in models of traumatic brain injury (TBI), indicating potential neuroprotective properties. The reduction in nitric oxide content and alleviation of brain edema are mechanisms through which these effects are mediated .

- Anticancer Activity : Preliminary research suggests that derivatives of nitroindazoles, including this compound, may exhibit anticancer properties. This is particularly evident in studies involving various cancer cell lines where the compound showed cytotoxic effects at specific concentrations .

- Trichomonacidal Activity : Some derivatives have demonstrated significant activity against Trichomonas vaginalis, a pathogenic protozoan, suggesting that this compound could be explored for therapeutic applications in infectious diseases .

Neuroprotective Effects in Traumatic Brain Injury

In a controlled study involving Sprague-Dawley rats, 7-NI was administered following induced TBI. Results indicated a significant decrease in serum NSE and S100β levels at various time points post-injury, suggesting that 7-NI may mitigate neuronal damage through its effects on nitric oxide synthase activity and oxidative stress markers like malondialdehyde (MDA) and total superoxide dismutase (T-SOD) levels .

| Time Post-Injury | NSE Levels (ng/mL) | S100β Levels (ng/mL) | MDA Levels (µmol/g) | T-SOD Levels (U/mg) |

|---|---|---|---|---|

| 6 hours | Decreased | Decreased | Lower | Higher |

| 12 hours | Decreased | Decreased | Lower | Higher |

| 24 hours | No significant change | No significant change | No significant change | No significant change |

Anticancer Activity

Research into the anticancer potential of this compound has shown promising results against various cancer cell lines. For instance, compounds derived from nitroindazoles have been found to exhibit cytotoxicity against TK-10 and HT-29 cell lines at concentrations around 10 µg/mL .

Comparison with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other relevant compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 7-Nitroindazole | Inhibitor of neuronal NOS | Reduces nitric oxide production |

| 5-Bromoindole | Biocatalysis | Similar halogenation properties |

| Indole-3-acetic acid | Plant hormone with diverse activities | Modulates growth processes |

Eigenschaften

IUPAC Name |

7-fluoro-3-iodo-5-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKOYGLPPQSSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.